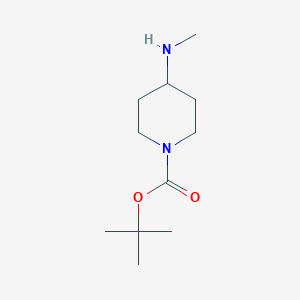

Tert-butyl 4-(methylamino)piperidine-1-carboxylate

概要

説明

Tert-butyl 4-(methylamino)piperidine-1-carboxylate: is an organic compound with the molecular formula C11H22N2O2 . It is a derivative of piperidine, a six-membered ring containing nitrogen, and is commonly used as an intermediate in organic synthesis and pharmaceutical research .

準備方法

Synthetic Routes and Reaction Conditions:

Starting Material: The synthesis begins with .

Reaction with Methylamine: The starting material is reacted with in the presence of a catalyst such as .

Hydrogenation: The mixture is stirred at room temperature under 60 psi of hydrogen for 18 hours.

Industrial Production Methods: The industrial production of tert-butyl 4-(methylamino)piperidine-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

Purification: Techniques such as crystallization or chromatography are employed to purify the final product.

化学反応の分析

Nucleophilic Substitution Reactions

The methylamino group (-NHCH₃) participates in nucleophilic substitution reactions, enabling functional group transformations.

Key Findings :

-

Alkylation with benzyl bromide under basic conditions (K₂CO₃/DMF) yields tert-butyl 4-(benzyl(methyl)amino)piperidine-1-carboxylate .

-

Palladium-catalyzed cross-coupling with aryl halides enables access to aromatic piperidine scaffolds .

Coupling Reactions

The compound serves as a precursor in metal-catalyzed coupling reactions.

Example :

-

Reaction with 4-fluoro-2-(trifluoromethyl)benzaldehyde under reductive amination conditions (NaBH₃CN, DCM) produces N-(4-fluorobenzyl)-substituted piperidines in 85% yield .

Deprotection and Functionalization

The tert-butyl carbamate (Boc) group is selectively cleaved under acidic conditions to expose the piperidine amine.

Notes :

Oxidation and Reduction

The methylamino group undergoes redox transformations.

| Reaction Type | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Oxidation | mCPBA (meta-chloroperbenzoic acid) | Tert-butyl 4-(methylnitroso)piperidine-1-carboxylate | 50–60% | |

| Reduction | H₂, Pd/C | This compound (no change; inert) | N/A |

Mechanistic Insight :

-

Oxidation with mCPBA converts the methylamino group to a nitroso intermediate, useful for further functionalization.

Acylation and Sulfonylation

The secondary amine reacts with acylating agents.

| Reaction Type | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Acylation | Acetyl chloride, Et₃N, DCM | Tert-butyl 4-(N-methylacetamido)piperidine-1-carboxylate | 80–90% | |

| Sulfonylation | Tosyl chloride, pyridine | Tert-butyl 4-(N-methyltosylamido)piperidine-1-carboxylate | 70–85% |

Applications :

-

Acylated derivatives are intermediates in protease inhibitor synthesis.

Mitsunobu Reaction

The hydroxylated analog participates in Mitsunobu reactions to form ethers.

| Substrate | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Tert-butyl 4-hydroxy-4-[(methylamino)methyl]piperidine-1-carboxylate | DIAD, PPh₃, alcohols | Alkyl ether derivatives | 60–75% |

Limitation :

-

Requires prior oxidation or functionalization to introduce hydroxyl groups.

科学的研究の応用

Medicinal Chemistry

Tert-butyl 4-(methylamino)piperidine-1-carboxylate has been investigated for its potential therapeutic properties, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease. Key findings include:

- Inhibition of Enzymes : The compound has shown inhibitory effects on β-secretase and acetylcholinesterase, enzymes involved in the pathophysiology of Alzheimer's disease. For instance, it demonstrated an IC50 of 15.4 nM for β-secretase and a Ki of 0.17 μM for acetylcholinesterase.

- Neuroprotective Effects : In vitro studies indicate that the compound can protect astrocytes from amyloid-beta-induced toxicity, improving cell viability from approximately 43.78% to 62.98% when treated with Aβ1-42 alongside M4.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

- Synthesis of Complex Molecules : Its unique structure allows for the exploration of new synthetic pathways and the development of more complex chemical entities.

Biochemical Research

In biochemical studies, this compound has been utilized to investigate various biological interactions:

- Protein Kinase Inhibition : Research has shown that derivatives can inhibit specific protein kinases, suggesting potential applications in cancer therapies through reduced cell proliferation.

Data Summary

The following table summarizes key findings related to the applications and biological activity of this compound:

| Application Area | Key Findings |

|---|---|

| Medicinal Chemistry | Inhibits β-secretase (IC50 = 15.4 nM) and acetylcholinesterase (Ki = 0.17 μM). |

| Neuroprotection | Enhances astrocyte viability against Aβ-induced toxicity. |

| Organic Synthesis | Serves as a building block for complex molecules. |

| Cancer Research | Inhibits protein kinases, reducing cell proliferation in vitro. |

Case Study 1: Neuroprotective Effects

A study examined the neuroprotective effects of this compound on astrocytes exposed to amyloid-beta peptides. The results indicated significant improvements in cell viability and reductions in inflammatory cytokines, highlighting its potential role in neurodegenerative disease treatment.

Case Study 2: Protein Kinase Inhibition

Another study focused on the compound's ability to inhibit specific protein kinases associated with tumor growth. The findings revealed that certain derivatives could effectively reduce cell proliferation in vitro, suggesting their potential as therapeutic agents in oncology.

作用機序

The mechanism of action of tert-butyl 4-(methylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. It acts as a substrate or inhibitor for various enzymes, modulating their activity. The compound’s effects are mediated through binding to active sites or allosteric sites on the target enzymes, altering their conformation and activity .

類似化合物との比較

- Tert-butyl 4-(phenylamino)piperidine-1-carboxylate

- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate

- N-Boc-4-piperidineacetaldehyde

Uniqueness:

生物活性

Tert-butyl 4-(methylamino)piperidine-1-carboxylate, commonly referred to as Boc-4-MeAPip, is a compound that has garnered attention in medicinal chemistry and pharmacology due to its structural properties and potential biological activities. This article provides a detailed overview of its synthesis, biological activity, and potential applications based on recent research findings.

Chemical Structure and Synthesis

Boc-4-MeAPip is characterized by a piperidine ring substituted with a tert-butyl group and a methylamino group at the 4-position. The molecular formula is , with a molecular weight of approximately 214.30 g/mol. The synthesis typically involves the reaction of piperidine with tert-butyl 4-oxocarboxylate, followed by reductive amination using methylamine. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound .

Pharmacological Properties

Boc-4-MeAPip has shown promise in various pharmacological contexts:

- Anticonvulsant Activity : The piperidine core is known for its anticonvulsant properties, making Boc-4-MeAPip a candidate for further exploration in epilepsy treatment.

- Antidepressant and Antipsychotic Potential : Research indicates that similar compounds can exhibit antidepressant and antipsychotic activities, suggesting potential therapeutic applications for Boc-4-MeAPip .

The biological activity of Boc-4-MeAPip is thought to be mediated through interactions with specific neurotransmitter systems. Preliminary studies suggest that it may influence pathways associated with mood regulation and seizure activity, although detailed mechanisms remain to be fully elucidated .

Interaction Studies

Recent studies have focused on the binding affinity of Boc-4-MeAPip to various biological targets. For instance, it has been incorporated into proteolysis-targeting chimeras (PROTACs), which are designed for targeted protein degradation. This incorporation could enhance the efficacy of PROTACs by improving their interaction with target proteins .

Comparative Analysis

The following table compares Boc-4-MeAPip with structurally related compounds, highlighting similarities and unique features:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| Tert-butyl 4-(propylamino)piperidine-1-carboxylate | 301225-58-1 | 1.00 | Propyl substituent instead of methyl |

| Tert-butyl methyl(piperidin-4-yl)carbamate | 108612-54-0 | 1.00 | Carbamate functional group |

| 1-Boc-4-(isopropylamino)piperidine | 534595-51-2 | 1.00 | Isopropyl substituent |

| Tert-butyl endo-3-amino-8-azabicyclo[3.2.1]octane | 207405-68-3 | 0.98 | Different bicyclic structure |

| Tert-butyl exo-3-amino-8-azabicyclo[3.2.1]octane | 744183-20-8 | 0.98 | Exo configuration |

In Vitro Studies

In vitro studies have evaluated the cytotoxicity and biological efficacy of Boc-4-MeAPip using various cell lines. For example, assays involving differentiated THP-1 cells have been conducted to assess its impact on NLRP3 inflammasome activation, revealing significant inhibitory effects on pyroptosis at concentrations around 10 µM .

特性

IUPAC Name |

tert-butyl 4-(methylamino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-5-9(12-4)6-8-13/h9,12H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZYUGTLMFHDODF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80572210 | |

| Record name | tert-Butyl 4-(methylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80572210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147539-41-1 | |

| Record name | tert-Butyl 4-(methylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80572210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-(methylamino)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。